![molecular formula C22H20N6O3S B2964009 5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide CAS No. 1396844-01-1](/img/structure/B2964009.png)
5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a tetrahydrothiazolo ring, and an isoxazole ring . These rings are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical reactivity and potential biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole and isoxazole rings are known to undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the nitrogen atoms, and isoxazoles can undergo cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .Scientific Research Applications
Synthesis and Chemical Reactivity
Research on similar chemical structures focuses on the synthesis and reactivity of compounds with potential biological activities. For example, studies have detailed the synthesis of novel pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives through reactions involving enaminones and aminoheterocycles. These processes lead to the formation of compounds that could serve as frameworks for further pharmacological exploration due to their structural complexity and potential biological relevance (Almazroa, Elnagdi, & El‐Din, 2004).
Potential Biological Applications
Several studies have synthesized compounds with structural similarities, aiming to explore their biological activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their potential as antimicrobial and antifungal agents, indicating the utility of these compounds in developing new therapeutic agents (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). Moreover, systemic fungicides based on pyrazolo[1,5-a]pyrimidine analogues of carboxin have been synthesized, demonstrating fungicidal activity in assays, which underscores the agricultural application potential of these chemical frameworks (Huppatz, 1985).
Methodological Approaches
The exploration of novel synthetic routes and the characterization of these compounds are critical components of research. Techniques such as microwave-assisted synthesis have been applied to efficiently produce heterocyclic compounds, including isothiazolopyridines and pyridothiazepines, highlighting innovative approaches to chemical synthesis that could be applicable to compounds like the one (Youssef, Azab, & Youssef, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[5-(5-methyl-1-phenylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-13-10-18(26-31-13)20(29)25-22-24-17-8-9-27(12-19(17)32-22)21(30)16-11-23-28(14(16)2)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCUQWDCMIXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

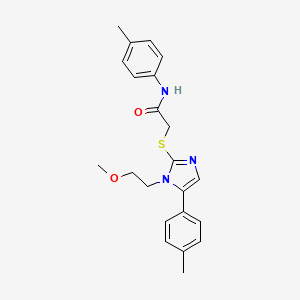
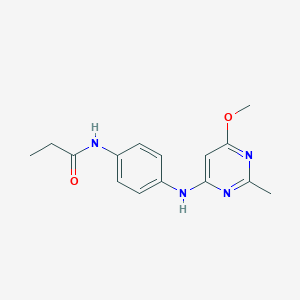

![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2963932.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2963935.png)

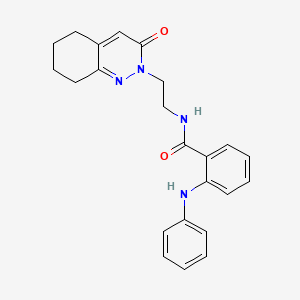
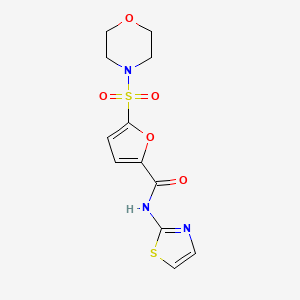
![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)
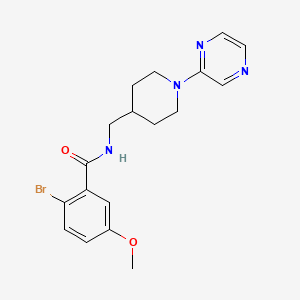
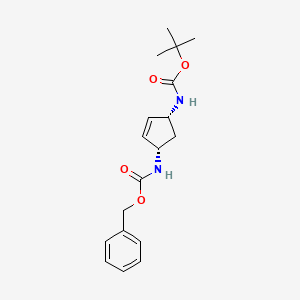
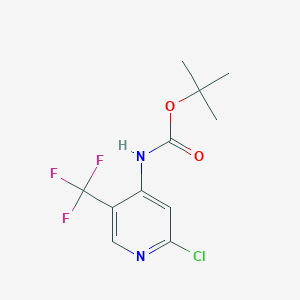
![N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2963948.png)
